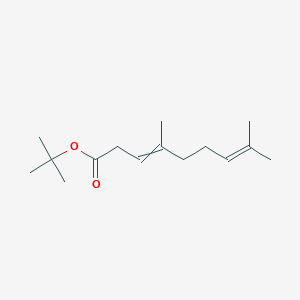

tert-Butyl 4,8-dimethylnona-3,7-dienoate

Description

tert-Butyl 4,8-dimethylnona-3,7-dienoate is an ester derivative featuring a conjugated diene system (3,7-diene) and two methyl substituents at positions 4 and 6. The tert-butyl ester group confers steric bulk, enhancing chemical stability compared to smaller ester analogs like ethyl or methyl derivatives.

Properties

CAS No. |

85184-36-7 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

tert-butyl 4,8-dimethylnona-3,7-dienoate |

InChI |

InChI=1S/C15H26O2/c1-12(2)8-7-9-13(3)10-11-14(16)17-15(4,5)6/h8,10H,7,9,11H2,1-6H3 |

InChI Key |

PVBLGRWOCARGMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCC(=O)OC(C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,8-dimethylnona-3,7-dienoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+(CH3)3COH→R-COO-t-Bu+H2O

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4,8-dimethylnona-3,7-dienoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,8-dimethylnona-3,7-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other esters.

Scientific Research Applications

Chemistry: tert-Butyl 4,8-dimethylnona-3,7-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester group can be hydrolyzed to release the active carboxylic acid, which may exhibit biological activity.

Industry: In the industrial sector, tert-Butyl 4,8-dimethylnona-3,7-dienoate is used in the production of polymers and resins. Its reactivity makes it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,8-dimethylnona-3,7-dienoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,8-dimethylnona-3,7-dienoate

- Molecular Formula : C₁₃H₂₂O₂ (vs. C₁₅H₂₆O₂ for tert-butyl analog)

- Molar Mass : 210.31 g/mol (vs. 238.37 g/mol for tert-butyl analog)

- Key Differences :

- Applications : Ethyl esters are commonly used as intermediates in fragrance and flavor synthesis due to their volatility and mild steric effects.

3-(4,8-Dimethylnona-3,7-dienyl)-furan

- Structure: Features a furan ring substituted with the 4,8-dimethylnona-3,7-dienyl chain.

- Natural Occurrence : Dominant component (21.43%) in essential oils of Chimonanthus species, contributing to antioxidant and anti-inflammatory activities .

- Key Differences :

- The furan ring introduces π-electron density, enhancing radical scavenging capacity compared to ester derivatives.

- Lacks the ester functional group, reducing hydrolytic instability but limiting utility in enzyme-targeted drug design.

(E)-(4,8-Dimethylnona-3,7-dien-1-yl)benzene

- Structure : Aromatic benzene linked to the dienyl chain without ester or heterocyclic groups.

- Applications: Used in sulfenofunctionalization reactions to construct complex polyenes, leveraging the conjugated diene system for regioselective transformations .

- Key Differences: Absence of polar functional groups reduces solubility in polar solvents compared to tert-butyl 4,8-dimethylnona-3,7-dienoate. Primarily employed in synthetic methodologies rather than bioactivity studies.

Physicochemical and Functional Comparisons

Research Findings and Mechanistic Insights

- Stability Enhancement: The tert-butyl group in tert-butyl 4,8-dimethylnona-3,7-dienoate mitigates hydrolytic degradation, a critical advantage over ethyl esters in pharmaceutical formulations .

- Biological Activity: Derivatives of the 4,8-dimethylnona-3,7-dienyl chain exhibit dual enzyme inhibition (α-glucosidase and HMG-CoA reductase), with gut microbiota augmenting therapeutic efficacy in vivo .

- Synthetic Utility: The conjugated diene system enables participation in cycloaddition and sulfenofunctionalization reactions, though tert-butyl esters are less reactive than non-ester analogs like (E)-(4,8-dimethylnona-3,7-dien-1-yl)benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.